Spectroscopic characterization of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone
Spectroscopic characterization of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone
An In-depth Technical Guide to the Spectroscopic Characterization of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone, a substituted benzophenone of interest in synthetic chemistry. As a molecule featuring a complex substitution pattern on its two aromatic rings, its unambiguous characterization requires the synergistic application of multiple spectroscopic techniques. This document details the theoretical principles and practical application of Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy for this purpose. Each section is designed to not only present the expected data but also to explain the underlying molecular properties that give rise to the observed spectra. The methodologies described herein are grounded in established principles of organic spectroscopy and serve as a self-validating workflow for researchers and drug development professionals.
Introduction and Molecular Overview
(3,4-Dichlorophenyl)(4-nitrophenyl)methanone (C₁₃H₇Cl₂NO₃, Molar Mass: 296.11 g/mol ) is a diaryl ketone featuring distinct electronic environments on each of its phenyl rings.[1] One ring is substituted with a strongly electron-withdrawing nitro group in the para position, while the other is substituted with two electron-withdrawing chlorine atoms at the 3 and 4 positions. This asymmetric substitution pattern makes it an excellent candidate for demonstrating the power of modern spectroscopic methods in resolving fine structural details. The central carbonyl group acts as a bridge, conjugating the two aromatic systems and influencing their electronic and vibrational properties.
A definitive structural characterization is paramount for confirming the outcome of a synthesis and for ensuring the purity of the compound for subsequent applications, such as in materials science or as a pharmaceutical intermediate. This guide will systematically deconstruct the molecule's spectroscopic signature.
Caption: Molecular structure of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone with atom numbering for NMR assignments.
Synthesis Pathway: A Brief Overview
Understanding the synthetic origin of a compound is crucial for anticipating potential impurities and side products that might interfere with spectroscopic analysis. A common and logical route to synthesize (3,4-Dichlorophenyl)(4-nitrophenyl)methanone is via a Friedel-Crafts acylation reaction.
Caption: A typical Friedel-Crafts acylation workflow for the synthesis of the title compound.
This reaction involves the electrophilic substitution of 1,2-dichlorobenzene with the acylium ion generated from 4-nitrobenzoyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃). The directing effects of the chloro substituents favor acylation at the position para to the 3-chloro group, leading to the desired product.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy is a cornerstone technique for identifying functional groups.[2] It measures the absorption of infrared radiation by a molecule, which excites vibrations of covalent bonds.[2] These vibrations, such as stretching and bending, occur at characteristic frequencies, providing a molecular "fingerprint."
Experimental Protocol (Attenuated Total Reflectance - ATR)
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Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
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Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂, H₂O).
-
Sample Application: Place a small amount of the solid (3,4-Dichlorophenyl)(4-nitrophenyl)methanone powder onto the ATR crystal.
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Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
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Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
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Data Processing: The instrument software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Data Interpretation and Expected Absorptions
The structure of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone presents several key functional groups whose vibrational modes can be predicted.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale and Commentary |
| Aromatic C-H Stretch | 3100 - 3000 | These absorptions are characteristic of C-H bonds where the carbon is sp² hybridized.[3] They typically appear as sharp, medium-to-weak bands. |
| Carbonyl (C=O) Stretch | 1675 - 1660 | The C=O stretch in diaryl ketones is highly characteristic. Conjugation with both aromatic rings lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[4] The presence of electron-withdrawing groups (Cl, NO₂) on the rings slightly increases the frequency, but the conjugation effect dominates.[5] |
| Nitro (NO₂) Asymmetric Stretch | 1530 - 1515 | The asymmetric stretch of the nitro group is one of its most intense and diagnostically useful absorptions. Its position is influenced by the aromatic system it is attached to. |
| Aromatic C=C Stretch | 1600, 1585, 1500, 1450 | Aromatic rings exhibit a series of skeletal stretching vibrations. These often appear as a group of sharp bands of variable intensity and are confirmatory for the presence of the phenyl rings. |
| Nitro (NO₂) Symmetric Stretch | 1355 - 1340 | This absorption is also strong and characteristic of the nitro group, complementing the asymmetric stretch. |
| C-Cl Stretch | 800 - 600 | Absorptions for carbon-chlorine bonds are found in the lower frequency "fingerprint" region and can be difficult to assign definitively without computational support, but their presence is expected. |
| Aromatic C-H Out-of-Plane Bending | 900 - 675 | The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy probes the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light.[6] This absorption corresponds to the promotion of electrons from lower-energy molecular orbitals to higher-energy ones. In organic molecules, the most important transitions are typically from π bonding orbitals and n non-bonding orbitals to π* anti-bonding orbitals. The extent of conjugation in a molecule is a key determinant of the absorption wavelength (λ_max).[7]
Experimental Protocol
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Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Ethanol or acetonitrile are common choices.
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Solution Preparation: Prepare a dilute stock solution of known concentration (e.g., 1x10⁻³ M). From this, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
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Cuvette Preparation: Use a matched pair of quartz cuvettes (glass absorbs UV light). Fill one cuvette with the pure solvent (the "blank") and the other with the sample solution.
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Baseline Correction: Place the blank cuvette in the spectrophotometer and run a baseline correction to zero the instrument across the desired wavelength range (e.g., 200-400 nm).
-
Sample Measurement: Replace the blank with the sample cuvette and acquire the absorption spectrum.
Data Interpretation and Expected Transitions
Benzophenone derivatives are known UV absorbers.[8] The electronic spectrum is dominated by transitions involving the π-electron system of the conjugated diaryl ketone structure.
| Transition Type | Expected λ_max (nm) | Rationale and Commentary |
| π → π | ~260 - 290 | This is an allowed transition and is expected to be the most intense absorption band (high molar absorptivity, ε).[9] It involves the excitation of an electron from a π bonding orbital spanning the conjugated system (both rings and the carbonyl) to a π anti-bonding orbital. The extensive conjugation and presence of auxochromic groups (Cl, NO₂) cause a bathochromic shift (to longer wavelengths) compared to benzene.[7] |
| n → π | ~330 - 350 | This is a formally forbidden transition involving the promotion of a non-bonding electron from the carbonyl oxygen to a π anti-bonding orbital.[10] Consequently, it appears as a much weaker absorption band (low ε) at a longer wavelength than the π → π* transition.[11] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is arguably the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.[12] It relies on the principle that atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, they can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can cause a "spin-flip" between these levels, and the precise frequency required is highly sensitive to the local electronic environment of each nucleus.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; it must dissolve the sample without contributing interfering signals.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is tuned to the specific frequencies of ¹H and ¹³C, and the magnetic field is "shimmed" to ensure homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum. Key parameters include the number of scans, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. As ¹³C has a low natural abundance and is less sensitive than ¹H, this typically requires a greater number of scans over a longer period. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.
¹H NMR Data Interpretation
The ¹H NMR spectrum will show signals only for the aromatic protons. The distinct electronic nature of the two rings will lead to a well-resolved spectrum. Signals for protons on the electron-poor 4-nitrophenyl ring are expected to be significantly downfield (higher ppm) compared to those on the 3,4-dichlorophenyl ring.[13]
| Assigned Protons | Expected δ (ppm) | Multiplicity | Integration | Rationale |
| H-2', H-6' | 8.0 - 8.2 | Doublet (d) | 2H | These protons are ortho to the electron-withdrawing carbonyl group and are part of the dichlorophenyl ring system. |
| H-5' | 7.8 - 7.9 | Doublet of Doublets (dd) | 1H | This proton is coupled to both H-6' (ortho coupling) and H-2' (meta coupling), resulting in a dd pattern. |
| H-2, H-6 | 8.3 - 8.5 | Doublet (d) | 2H | These protons are ortho to the very strongly electron-withdrawing nitro group, causing the most significant downfield shift. They appear as a doublet due to coupling with H-3 and H-5. |
| H-3, H-5 | 7.9 - 8.1 | Doublet (d) | 2H | These protons are ortho to the carbonyl group and meta to the nitro group. They are shifted downfield but less so than H-2 and H-6. |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and instrument field strength.
¹³C NMR Data Interpretation
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.
| Assigned Carbon(s) | Expected δ (ppm) | Rationale |
| C=O (C7) | 192 - 195 | The carbonyl carbon is highly deshielded and consistently appears far downfield, making it easy to identify. |
| **C4 (C-NO₂) ** | 150 - 152 | The carbon atom directly attached to the nitro group is significantly deshielded. |
| C1' (C-CO) | 138 - 140 | The ipso-carbon of the dichlorophenyl ring, attached to the carbonyl. |
| C1 (C-CO) | 142 - 144 | The ipso-carbon of the nitrophenyl ring, attached to the carbonyl. Deshielded by proximity to the carbonyl. |
| C3', C4' (C-Cl) | 132 - 136 | Carbons directly bonded to chlorine are deshielded. Two distinct signals are expected. |
| C2, C6 | 129 - 131 | Aromatic carbons ortho to the carbonyl group on the nitrophenyl ring. |
| C3, C5 | 123 - 125 | Aromatic carbons meta to the carbonyl group on the nitrophenyl ring. |
| C2', C5', C6' | 127 - 132 | The remaining three CH carbons of the dichlorophenyl ring will appear in this region. |
Conclusion: A Self-Validating Spectroscopic Profile
The structural characterization of (3,4-Dichlorophenyl)(4-nitrophenyl)methanone is achieved with high confidence through the integrated analysis of multiple spectroscopic techniques.
-
FT-IR confirms the presence of the key carbonyl, nitro, and aromatic functional groups.
-
UV-Vis verifies the extended conjugated π-electron system and identifies the characteristic n→π* and π→π* electronic transitions of a diaryl ketone.
-
¹H and ¹³C NMR provide the definitive structural map, confirming the connectivity, substitution pattern, and distinct electronic environments of the two aromatic rings.
Each technique provides a layer of evidence that corroborates the findings of the others, creating a robust and self-validating data package that confirms the identity and purity of the target molecule. This systematic approach is fundamental to quality control and discovery in chemical and pharmaceutical research.
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